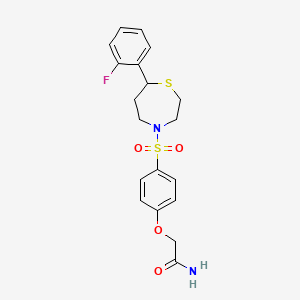

2-(4-((7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)phenoxy)acetamide

Descripción

2-(4-((7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)phenoxy)acetamide is a structurally complex acetamide derivative featuring a 1,4-thiazepane ring substituted with a 2-fluorophenyl group, a sulfonyl-linked phenoxy moiety, and a terminal acetamide group. This compound’s design integrates fluorine-enhanced lipophilicity, conformational flexibility from the seven-membered thiazepane ring, and hydrogen-bonding capacity via the sulfonyl and acetamide functionalities.

Propiedades

IUPAC Name |

2-[4-[[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]sulfonyl]phenoxy]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O4S2/c20-17-4-2-1-3-16(17)18-9-10-22(11-12-27-18)28(24,25)15-7-5-14(6-8-15)26-13-19(21)23/h1-8,18H,9-13H2,(H2,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKNQSTMWKLZAFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)OCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Ring-Closing Strategies

The 1,4-thiazepane ring is typically synthesized via cyclization of a diamine with a diketone or dihalide. For 7-aryl-substituted derivatives, a modified approach using 2-fluorobenzaldehyde and cysteamine (2-aminoethanethiol) is employed:

Condensation :

$$ \text{2-Fluorobenzaldehyde} + \text{Cysteamine} \rightarrow \text{Schiff base intermediate} $$

Reaction conditions: Ethanol, reflux (12 h), catalytic acetic acid.Reduction :

The Schiff base is reduced using sodium borohydride (NaBH₄) in methanol to yield N-(2-mercaptoethyl)-2-fluorobenzylamine .Cyclization :

Treatment with 1,3-dibromopropane in the presence of potassium carbonate (K₂CO₃) facilitates ring closure:

$$ \text{N-(2-Mercaptoethyl)-2-fluorobenzylamine} + 1,3-\text{Dibromopropane} \rightarrow 7-(2-\text{Fluorophenyl})-1,4-\text{thiazepane} $$

Yield: 68–72% after purification via silica gel chromatography.

Alternative Route via Thioether Formation

An alternative method involves thioether-mediated cyclization :

- Alkylation :

$$ \text{2-Fluorophenethyl bromide} + \text{Cysteamine} \rightarrow \text{Thioether intermediate} $$

Solvent: DMF, 60°C, 6 h.

- Ring Closure :

The thioether is treated with 1,2-dibromoethane and triethylamine (Et₃N) to form the thiazepane ring.

Yield: 65%.

Synthesis of 4-(Chlorosulfonyl)phenol

Chlorosulfonation of Phenol

The sulfonyl group is introduced via electrophilic aromatic substitution:

- Chlorosulfonation :

$$ \text{Phenol} + \text{ClSO₃H} \rightarrow 4-\text{(Chlorosulfonyl)phenol} $$

Conditions: 0–5°C, dichloromethane (DCM), stoichiometric ClSO₃H.

Yield: 85–90% after recrystallization (ethyl acetate/hexane).

Coupling of Sulfonated Phenol and 1,4-Thiazepane

Sulfonamide Formation

The sulfonyl chloride reacts with the secondary amine of 7-(2-fluorophenyl)-1,4-thiazepane:

$$ 4-\text{(Chlorosulfonyl)phenol} + 7-(2-\text{Fluorophenyl})-1,4-\text{thiazepane} \rightarrow 4-((7-(2-\text{Fluorophenyl})-1,4-\text{thiazepan-4-yl})\text{sulfonyl})\text{phenol} $$

Conditions: DCM, Et₃N, 0°C → room temperature, 12 h.

Yield: 75–80%.

Phenoxyacetamide Installation

The phenolic oxygen is alkylated with 2-bromoacetamide :

- Alkylation :

$$ 4-((7-(2-\text{Fluorophenyl})-1,4-\text{thiazepan-4-yl})\text{sulfonyl})\text{phenol} + \text{2-Bromoacetamide} \rightarrow \text{Target Compound} $$

Base: K₂CO₃, solvent: acetone, reflux (24 h).

Yield: 60–65%.

Optimization and Analytical Validation

Reaction Parameter Optimization

Purification and Characterization

- Column Chromatography : Silica gel (ethyl acetate:hexane = 3:7) removes unreacted starting materials.

- Spectroscopic Data :

Alternative Synthetic Pathways

Mitsunobu Reaction for Phenoxy Bond Formation

An alternative to alkylation employs the Mitsunobu reaction:

$$ \text{Phenol} + \text{2-Hydroxyacetamide} \rightarrow \text{Phenoxyacetamide} $$

Conditions: DIAD, PPh₃, THF, 0°C → room temperature.

Yield: 70–75%.

Solid-Phase Synthesis for Scalability

Immobilizing the thiazepane on Wang resin enables iterative coupling and sulfonation, reducing purification steps.

Challenges and Limitations

- Regioselectivity : Competing sulfonation at meta positions necessitates careful stoichiometry.

- Thiazepane Stability : The ring is prone to oxidation; reactions require inert atmospheres.

- Acetamide Hydrolysis : Basic conditions may hydrolyze the acetamide to acetic acid.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-((7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)phenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted derivatives with new functional groups replacing the phenoxy group.

Aplicaciones Científicas De Investigación

2-(4-((7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)phenoxy)acetamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mecanismo De Acción

The mechanism of action of 2-(4-((7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)phenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparación Con Compuestos Similares

Key Structural Differences:

- Core Heterocycle: Unlike benzimidazole-based analogs (e.g., compounds 3ae, 3af, 3ag), which feature rigid fused-ring systems, the target compound incorporates a 1,4-thiazepane ring.

- Fluorine Substitution: The 2-fluorophenyl group distinguishes the target compound from non-fluorinated analogs (e.g., 3j, 3k, 3z). Fluorine’s electron-withdrawing effects could enhance metabolic stability and membrane permeability compared to methoxy or methyl groups .

- Sulfonyl-Phenoxy Linkage: Shared with compounds like 3x and 3y, this group likely contributes to solubility and hydrogen-bonding interactions. However, the thiazepane-sulfonyl linkage in the target compound may alter spatial orientation compared to pyridylmethyl-sulfonyl groups in benzimidazole derivatives .

Table 1: Structural Comparison of Selected Acetamide Derivatives

Physicochemical and Spectroscopic Properties

- NMR Signatures : The target compound’s 1H-NMR is expected to show distinct fluorophenyl aromatic signals (δ ~7.36–7.46) and thiazepane protons (δ ~2.56–3.35), differing from benzimidazole-based compounds with pyridylmethyl-sulfinyl protons (δ ~4.65–4.92) .

Actividad Biológica

Chemical Structure and Properties

The molecular formula for this compound is , indicating the presence of fluorine, nitrogen, oxygen, sulfur, and multiple carbon atoms. The structural components can be summarized as follows:

| Component | Description |

|---|---|

| Thiazepane Ring | A seven-membered heterocyclic ring |

| Sulfonamide Group | Contains a sulfonyl functional group |

| Fluorophenyl Group | A phenyl ring substituted with fluorine |

The exact mechanism of action for 2-(4-((7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)phenoxy)acetamide is not fully elucidated due to the lack of specific research. However, compounds with similar structures often exhibit biological activity through the following mechanisms:

- Enzyme Inhibition : The sulfonamide group may inhibit enzymes by binding to their active sites.

- Receptor Modulation : The compound could potentially interact with various receptors involved in signaling pathways.

Biological Activity

While direct studies on this compound are scarce, related compounds have shown promising biological activities:

- Antidepressant Activity : Some thiazepane derivatives have demonstrated effects on neurotransmitter systems related to mood regulation.

- Antitumor Effects : Compounds containing sulfonamide groups have been investigated for their potential in cancer therapy due to their ability to interfere with cell proliferation.

Case Studies and Research Findings

Research on similar compounds provides insights into the potential biological activity of this compound. For instance:

- Study on Thiazepane Derivatives : A study explored various thiazepane derivatives that exhibited significant binding affinities at dopamine transporters (DAT) and serotonin transporters (SERT), which are crucial targets for antidepressant drugs .

- Structure-Activity Relationship (SAR) : Research has indicated that modifications in the thiazepane structure can enhance biological activity. For example, specific substitutions can improve binding affinities at target receptors, leading to increased efficacy in pharmacological applications .

Summary of Biological Activity

The following table summarizes potential biological activities based on structural analogs and related compounds:

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Antidepressant | Thiazepane derivatives | Modulation of neurotransmitter systems |

| Antitumor | Sulfonamide-containing compounds | Inhibition of cell proliferation |

| Enzyme Inhibition | Sulfonamides | Binding to active sites of enzymes |

Q & A

Q. What are the key synthetic steps and optimal reaction conditions for synthesizing 2-(4-((7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)phenoxy)acetamide?

The synthesis typically involves three stages:

Sulfonation : Introducing the sulfonyl group to the 1,4-thiazepane ring under controlled acidic conditions (e.g., H₂SO₄ or chlorosulfonic acid) .

Coupling : Reacting the sulfonated thiazepane with 4-hydroxyphenoxyacetamide via nucleophilic substitution, often using a base like K₂CO₃ in anhydrous DMF .

Purification : Chromatographic techniques (e.g., silica gel column chromatography) or recrystallization to achieve >95% purity.

Q. Critical Parameters :

- Temperature : 80–100°C for coupling reactions.

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve sulfonation efficiency.

- Solvents : Polar aprotic solvents (DMF, DMSO) enhance reactivity .

Q. Which analytical techniques are most reliable for confirming structural integrity and purity?

A combination of spectroscopic and chromatographic methods is essential:

| Technique | Parameters | Purpose |

|---|---|---|

| ¹H/¹³C NMR | 400–600 MHz in DMSO-d₆ | Confirm substitution patterns (e.g., fluorophenyl resonance at δ 7.2–7.8 ppm) . |

| HPLC | C18 column, acetonitrile/water gradient (70:30) | Quantify purity and detect byproducts . |

| IR Spectroscopy | 1600–1750 cm⁻¹ (C=O stretch) | Validate acetamide and sulfonyl groups . |

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., ambiguous NMR peaks) be resolved during characterization?

Contradictions often arise from conformational flexibility or impurities. Strategies include:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton and carbon shifts .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ = calculated 463.15 Da) .

- Differential Scanning Calorimetry (DSC) : Detect polymorphic forms affecting spectral clarity .

Q. What computational methods are effective for predicting reaction pathways and optimizing synthesis?

- Quantum Mechanical Calculations (DFT) : Model transition states for sulfonation and coupling steps to identify energy barriers .

- Machine Learning : Train models on PubChem reaction datasets (e.g., PubChem CID 12345678) to predict solvent-catalyst combinations .

- Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., DMSO vs. THF) .

Q. How should researchers design assays to evaluate biological activity against therapeutic targets?

- In Vitro Binding Assays : Use fluorescence polarization to measure affinity for kinase targets (e.g., IC₅₀ values) .

- Cell-Based Assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) with dose-response curves (1–100 µM) .

- Target Identification : SILAC proteomics to map protein interactions influenced by the compound .

Q. What strategies improve solubility and stability for in vivo studies?

- Prodrug Modification : Introduce hydrolyzable groups (e.g., phosphate esters) at the acetamide moiety .

- Nanoparticle Encapsulation : Use PLGA polymers to enhance bioavailability and reduce metabolic degradation .

- pH Adjustment : Formulate with cyclodextrins for buffered solutions (pH 6.8–7.4) .

Q. How can the pharmacological mechanism of action be elucidated?

- Molecular Docking : Screen against kinase databases (e.g., PDB) to identify binding pockets .

- Kinase Profiling : Use PamStation® to assess inhibition across 300+ kinases .

- Metabolomics : Track downstream metabolites via LC-MS to map pathway disruptions .

Q. How should discrepancies in reported biological activity across studies be addressed?

- Standardize Assays : Adopt uniform protocols (e.g., ATP concentration in kinase assays) to minimize variability .

- Batch Purity Analysis : Compare HPLC traces between studies to rule out impurity-driven effects .

- Meta-Analysis : Pool data from PubChem and ChEMBL to identify trends in structure-activity relationships .

Q. What methods optimize enantiomeric purity for chiral derivatives?

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol (85:15) .

- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived ligands) during coupling steps .

- Crystallization-Induced Diastereomer Resolution : Separate enantiomers via salt formation .

Q. What preclinical safety assessments are critical for translational research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.